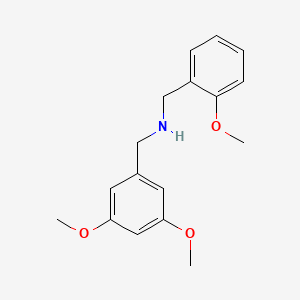![molecular formula C17H19FN2O B5684508 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as FPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of interesting pharmacological properties. In
科学研究应用
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been investigated for its potential to treat cognitive impairment associated with Alzheimer's disease and other neurological disorders. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been shown to have potential as a therapeutic agent for the treatment of drug addiction.
作用机制
The exact mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the reuptake of these neurotransmitters, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. This may contribute to its potential as a therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for research purposes. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been extensively studied, which means that there is a wealth of information available on its pharmacological properties. However, one limitation of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.
未来方向
There are several future directions for research on 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential as a therapeutic agent for the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol and how it produces its therapeutic effects. Finally, there is a need for more studies on the safety and efficacy of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in human subjects, which will be important for its potential use as a therapeutic agent in clinical settings.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to exhibit a range of interesting pharmacological properties. While its exact mechanism of action is not fully understood, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has shown promise as a therapeutic agent for the treatment of neurological disorders and drug addiction. Further research is needed to fully understand its therapeutic effects and potential use in clinical settings.
合成方法
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 2-fluorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further treated with formaldehyde to yield 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. This synthesis method has been well-established in the literature and has been used to produce 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in large quantities for research purposes.
属性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-3-1-2-4-17(16)20-11-9-19(10-12-20)13-14-5-7-15(21)8-6-14/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDSYVJLDIOOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5684449.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)